3-Acetylimidazo[5,1-b]thiazole
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Overview
Description
Dimethylamine hydrochloride is an organic compound with the formula C₂H₈ClN. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals .
Preparation Methods
Dimethylamine hydrochloride can be synthesized through the reaction of dimethylamine with hydrochloric acid. The reaction is typically carried out by slowly adding dimethylamine to hydrochloric acid while maintaining the temperature below 15°C to prevent excessive heat generation. The reaction mixture is then decolorized using activated carbon, and the pH is adjusted to 3-4 with hydrochloric acid. The final product is obtained by evaporating the water under reduced pressure .
Chemical Reactions Analysis
Dimethylamine hydrochloride undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with bases to form dimethylamine and the corresponding salt.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Oxidation Reactions: Dimethylamine hydrochloride can be oxidized to form dimethylamine N-oxide.
Reduction Reactions: It can be reduced to form methylamine and ammonia under specific conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals and pharmaceuticals.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is an intermediate in the production of pharmaceuticals such as metformin, ranitidine, and tramadol.
Industry: It is used in the production of cationic polymers, amine-based chelating agents, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of dimethylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can donate its lone pair of electrons to form bonds with electrophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Dimethylamine hydrochloride is similar to other amines such as methylamine, trimethylamine, and diethylamine. it is unique in its specific reactivity and applications. For example:
Methylamine: A primary amine with a simpler structure and different reactivity.
Trimethylamine: A tertiary amine with a stronger odor and different chemical properties.
Diethylamine: A secondary amine with larger alkyl groups, leading to different reactivity and applications.
These similar compounds have their own unique properties and applications, but dimethylamine hydrochloride is particularly valued for its versatility and effectiveness in various chemical and industrial processes.
Properties
CAS No. |
183066-94-6 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
1-imidazo[5,1-b][1,3]thiazol-3-ylethanone |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-3-11-7-2-8-4-9(6)7/h2-4H,1H3 |
InChI Key |
BQNMZIHTRWBKDM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC2=CN=CN21 |
Canonical SMILES |
CC(=O)C1=CSC2=CN=CN21 |
Synonyms |
Ethanone, 1-imidazo[5,1-b]thiazol-3-yl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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